

Application Note: Recrystallization Protocol for 6-Methylpyridazine-3-carbaldehyde

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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbaldehyde

Cat. No.: B1603829

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For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Significance of Purifying 6-Methylpyridazine-3-carbaldehyde

6-Methylpyridazine-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. The pyridazine scaffold is a key pharmacophore in numerous biologically active molecules, and the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, complicate reaction monitoring and product isolation, and ultimately impact the yield and biological activity of the final compounds. This application note provides a detailed, field-proven protocol for the purification of **6-Methylpyridazine-3-carbaldehyde** by recrystallization, a fundamental technique for isolating crystalline solids in high purity.

The rationale behind recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solution (mother liquor).

Physicochemical Properties and Solvent Selection Rationale

While a definitive melting point for **6-Methylpyridazine-3-carbaldehyde** is not consistently reported in publicly available literature, its structural analogues and general physicochemical principles guide the selection of an appropriate recrystallization solvent. The presence of the polar pyridazine ring and the carbaldehyde group suggests that the molecule possesses moderate polarity.

Property	Value/Information	Source
Molecular Formula	C ₆ H ₆ N ₂ O	ChemScene[1]
Molecular Weight	122.12 g/mol	ChemScene[1]
Predicted logP	0.59752	ChemScene[1]
Storage Conditions	2-8°C, dry environment	ChemScene[1]

Based on the solubility of structurally related pyridazine derivatives, a polar protic solvent such as ethanol or isopropanol, or a polar aprotic solvent like acetone, often proves effective. For compounds that are highly soluble in a particular solvent at room temperature, an anti-solvent system, such as acetone/hexanes, can be employed. In this method, the compound is dissolved in a minimal amount of a "good" solvent (acetone) in which it is highly soluble, and a "poor" solvent (hexanes) in which it is insoluble is gradually added to induce crystallization.

This protocol will focus on a single-solvent recrystallization using isopropanol, a common and effective solvent for many nitrogen-containing heterocyclic compounds. An alternative anti-solvent procedure is also described.

Experimental Protocol: Recrystallization of 6-Methylpyridazine-3-carbaldehyde

This protocol is designed for the purification of approximately 1-5 grams of crude **6-Methylpyridazine-3-carbaldehyde**. Adjust volumes accordingly for different scales.

Materials and Equipment:

- Crude **6-Methylpyridazine-3-carbaldehyde**
- Isopropanol (ACS grade or higher)
- Hexanes (ACS grade or higher)
- Acetone (ACS grade or higher)
- Deionized water
- Erlenmeyer flasks (appropriate sizes)
- Hot plate with magnetic stirring capabilities
- Magnetic stir bars
- Watch glass
- Short-stemmed funnel
- Fluted filter paper
- Büchner funnel and flask
- Vacuum source
- Spatula
- Scintillation vials or other suitable containers for purified product

Step-by-Step Procedure (Single-Solvent Recrystallization with Isopropanol):

- **Dissolution:** Place the crude **6-Methylpyridazine-3-carbaldehyde** into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol to just cover the solid.

- **Heating:** Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial to maximize the yield of the recrystallized product.
- **Hot Filtration (if necessary):** If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. Quickly pour the hot solution through the filter paper. Rationale: This step removes any insoluble impurities that would otherwise contaminate the final product. Pre-heating the glassware prevents premature crystallization.
- **Cooling and Crystallization:** Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase. Rationale: Slow cooling promotes the formation of larger, purer crystals.
- **Maximizing Yield:** Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes. Rationale: Lowering the temperature further decreases the solubility of the compound, thereby maximizing the recovery of the purified product.
- **Isolation of Crystals:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold isopropanol. Rationale: The cold solvent will wash away any remaining soluble impurities from the surface of the crystals without dissolving a significant amount of the product.
- **Drying:** Allow the crystals to dry on the filter paper under vacuum for a few minutes. Transfer the purified crystals to a watch glass or a suitable container and dry them in a vacuum oven at a temperature well below the expected melting point (e.g., 40-50°C) until a constant weight is achieved.

Alternative Procedure (Anti-Solvent Recrystallization with Acetone/Hexanes):

- **Dissolution:** Dissolve the crude **6-Methylpyridazine-3-carbaldehyde** in a minimal amount of acetone at room temperature in an Erlenmeyer flask.

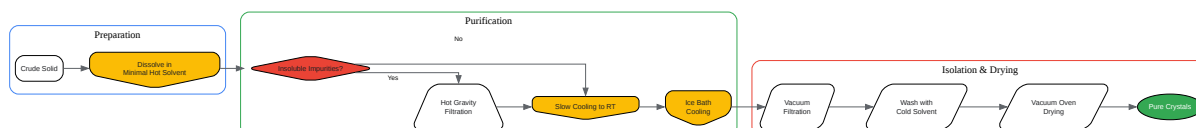
- **Addition of Anti-Solvent:** While stirring, slowly add hexanes to the solution until a slight turbidity (cloudiness) persists.
- **Inducing Crystallization:** If crystals do not form immediately, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
- **Cooling and Isolation:** Allow the flask to stand at room temperature for the crystals to grow. Subsequently, cool the flask in an ice-water bath to maximize the yield. Collect, wash with a small amount of cold hexanes, and dry the crystals as described in the single-solvent method.

Troubleshooting Common Recrystallization Issues

Issue	Possible Cause(s)	Suggested Solution(s)
No crystals form upon cooling	- Too much solvent was used. - The compound is very soluble even at low temperatures.	- Boil off some of the solvent to increase the concentration. - Try an anti-solvent system. - Scratch the inner wall of the flask with a glass rod or add a seed crystal.
Oiling out	- The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated.	- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly. - Use a lower-boiling point solvent.
Low recovery of purified product	- Too much solvent was used. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent.	- Use the minimum amount of hot solvent. - Ensure the filtration apparatus is pre-heated. - Cool the solution in an ice bath for a longer period. - Consider a different solvent system.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.



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Caption: A generalized workflow for the recrystallization of **6-Methylpyridazine-3-carbaldehyde**.

Purity Assessment Post-Recrystallization

In the absence of a reliable melting point value, the purity of the recrystallized **6-Methylpyridazine-3-carbaldehyde** should be assessed by other analytical methods:

- Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should appear as a single, well-defined spot.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are powerful tools for identifying and quantifying impurities. The spectrum of the purified product should show sharp signals corresponding to the target molecule with minimal or no signals from impurities.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity.

Conclusion

This application note provides a comprehensive and practical guide for the purification of **6-Methylpyridazine-3-carbaldehyde** via recrystallization. By carefully selecting a solvent system and adhering to the principles of controlled dissolution and crystallization, researchers can obtain this valuable synthetic intermediate in high purity, ensuring the reliability and success of subsequent synthetic endeavors.

References

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